![molecular formula C6H11NO B1395770 2-オキサ-6-アザスピロ[3.4]オクタン CAS No. 220290-68-6](/img/structure/B1395770.png)

2-オキサ-6-アザスピロ[3.4]オクタン

概要

説明

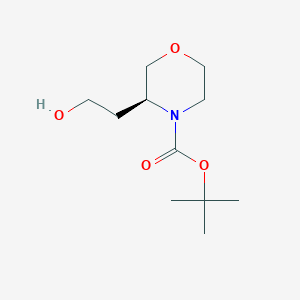

2-Oxa-6-azaspiro[3.4]octane is a heterocyclic compound that features a spirocyclic structure, which includes both an oxygen and a nitrogen atom within its ring system. This compound is of significant interest due to its involvement in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibit epidermal growth factor receptor (EGFR) inhibitory activities .

科学的研究の応用

2-Oxa-6-azaspiro[3.4]octane has several scientific research applications, including:

Chemistry: It is used in the synthesis of complex heterocyclic compounds and as a building block for various chemical reactions.

Biology: The compound’s derivatives exhibit biological activities, such as epidermal growth factor receptor (EGFR) inhibition, making it valuable in biological research.

Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.

作用機序

Target of Action

The primary target of 2-Oxa-6-azaspiro[3.4]octane is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) EGF and TGFα. Upon activation by its growth factor ligands, EGFR undergoes a transition from an inactive monomeric form to an active homodimer.

Mode of Action

2-Oxa-6-azaspiro[3.4]octane interacts with EGFR by inhibiting its activities . This inhibition prevents the activation of the receptor, thereby blocking the downstream signaling pathways that lead to cell proliferation.

Biochemical Pathways

The inhibition of EGFR by 2-Oxa-6-azaspiro[3.4]octane affects several biochemical pathways. Primarily, it impacts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are involved in cell proliferation and survival . By inhibiting EGFR, these pathways are downregulated, leading to reduced cell proliferation and increased cell death.

Pharmacokinetics

The pharmacokinetic properties of 2-Oxa-6-azaspiro[3It is known to be soluble in water , which suggests it may have good bioavailability

Result of Action

The result of 2-Oxa-6-azaspiro[3.4]octane’s action is the inhibition of cell proliferation and the induction of cell death . This is due to its inhibitory effect on EGFR, which plays a crucial role in cell proliferation and survival.

生化学分析

Biochemical Properties

2-Oxa-6-azaspiro[3.4]octane plays a significant role in biochemical reactions, particularly in the inhibition of epidermal growth factor receptor (EGFR) activities . It interacts with various enzymes and proteins, including those involved in the EGFR signaling pathway. The nature of these interactions involves binding to the receptor sites, thereby inhibiting the receptor’s activity and preventing downstream signaling that leads to cell proliferation and survival .

Cellular Effects

The effects of 2-Oxa-6-azaspiro[3.4]octane on various cell types and cellular processes are profound. It influences cell function by inhibiting the EGFR signaling pathway, which is crucial for cell growth and differentiation . This inhibition can lead to reduced cell proliferation, altered gene expression, and changes in cellular metabolism. The compound’s impact on cell signaling pathways and gene expression underscores its potential as a therapeutic agent in cancer treatment .

Molecular Mechanism

At the molecular level, 2-Oxa-6-azaspiro[3.4]octane exerts its effects through binding interactions with the epidermal growth factor receptor (EGFR). This binding inhibits the receptor’s activity, preventing the activation of downstream signaling pathways that promote cell proliferation and survival . Additionally, the compound may influence enzyme inhibition or activation and changes in gene expression, further contributing to its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Oxa-6-azaspiro[3.4]octane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term effects observed in in vitro and in vivo studies include sustained inhibition of cell proliferation and changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of 2-Oxa-6-azaspiro[3.4]octane vary with different dosages in animal models. At lower doses, the compound effectively inhibits EGFR activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues . Threshold effects are also noted, where a minimum effective dose is required to achieve the desired biochemical effects .

Metabolic Pathways

2-Oxa-6-azaspiro[3.4]octane is involved in metabolic pathways that include interactions with specific enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . The compound’s role in these pathways underscores its potential impact on cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, 2-Oxa-6-azaspiro[3.4]octane is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The compound’s distribution patterns are crucial for understanding its therapeutic potential and efficacy .

Subcellular Localization

The subcellular localization of 2-Oxa-6-azaspiro[3.4]octane is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-6-azaspiro[3.4]octane can be achieved through various annulation strategies. One approach involves the annulation of the cyclopentane ring, while the other two approaches involve the annulation of the four-membered ring. These methods employ readily available starting materials and conventional chemical transformations with minimal chromatographic purifications .

Industrial Production Methods

While specific industrial production methods for 2-Oxa-6-azaspiro[3.4]octane are not widely documented, the general principles of organic synthesis and scale-up processes would apply. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.

化学反応の分析

Types of Reactions

2-Oxa-6-azaspiro[3.4]octane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the nitrogen or oxygen functionalities.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

類似化合物との比較

Similar Compounds

2-Azaspiro[3.4]octane: Lacks the oxygen atom in the ring system.

2-Oxa-6-azaspiro[4.4]nonane: Contains an additional carbon atom in the ring system.

2-Oxa-6-azaspiro[3.3]heptane: Has a smaller ring system compared to 2-Oxa-6-azaspiro[3.4]octane.

Uniqueness

2-Oxa-6-azaspiro[3.4]octane is unique due to its specific spirocyclic structure that includes both an oxygen and a nitrogen atom. This structural feature contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry.

特性

IUPAC Name |

2-oxa-7-azaspiro[3.4]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-7-3-6(1)4-8-5-6/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHAIMJRKJKQNQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60701248 | |

| Record name | 2-Oxa-6-azaspiro[3.4]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60701248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220290-68-6 | |

| Record name | 2-Oxa-6-azaspiro[3.4]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60701248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxa-6-azaspiro[3.4]octane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the synthesis of 2-Oxa-6-azaspiro[3.4]octane relevant in medicinal chemistry?

A1: The research highlights that 2-Oxa-6-azaspiro[3.4]octane can act as a substitute for morpholine. Morpholine is a common structural motif found in many drugs. By creating and studying similar compounds like 2-Oxa-6-azaspiro[3.4]octane, researchers can potentially discover new molecules with improved pharmacological properties or explore new areas of chemical space for drug development. []

Q2: What is the main synthetic strategy used to produce 2-Oxa-6-azaspiro[3.4]octane in this research?

A2: The researchers utilized a [3+2] cycloaddition reaction to synthesize 2-Oxa-6-azaspiro[3.4]octane. This reaction allows for the formation of the spirocyclic structure characteristic of the compound. The specific details of the reaction, including the starting materials and conditions, are described in the article. []

Q3: What are the advantages of the synthetic method described in the paper for producing 2-Oxa-6-azaspiro[3.4]octane?

A3: The article emphasizes that the synthesis allows for the production of multi-gram quantities of 2-Oxa-6-azaspiro[3.4]octane with relatively high yields. This scalability is essential for further research and potential development of the compound or its derivatives. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1395695.png)

![3-[(3-Hydroxy-propylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one oxalate](/img/structure/B1395696.png)